3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline
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Overview
Description
3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline is a complex organic compound that features a dichloroaniline moiety linked to a methylimidazopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through multicomponent condensation reactions involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid.
Introduction of the Dichloroaniline Moiety: The dichloroaniline group can be introduced via nucleophilic substitution reactions, where the chloride ions are replaced with the desired aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline moiety.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An aromatic amine used as a precursor in the synthesis of herbicides.
Imidazo[1,2-A]pyridine Derivatives: Compounds with a similar core structure, used in medicinal chemistry for their bioactive properties.
Uniqueness
3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline is unique due to its combination of a dichloroaniline moiety with a methylimidazopyridine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H13Cl2N3 |
---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H13Cl2N3/c1-10-4-5-20-9-12(19-15(20)6-10)8-18-11-2-3-13(16)14(17)7-11/h2-7,9,18H,8H2,1H3 |
InChI Key |
CRISBAYDJOLQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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